N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide
Description
“N’-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide” is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-chlorophenyl group at the 2-position and an ethanediamide (oxamide) moiety linked to a 3-hydroxypropyl chain. Such structural attributes make this compound a candidate for pharmacological studies, particularly in targeting enzymes or receptors where heterocyclic frameworks are privileged structures .
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c17-10-2-4-11(5-3-10)21-14(12-8-25-9-13(12)20-21)19-16(24)15(23)18-6-1-7-22/h2-5,22H,1,6-9H2,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPFQPRUVJYFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization via Azide Intermediates
A method adapted from thieno[3,2-c]pyrazole synthesis involves treating 3,4-diaminothiophene with sodium azide in dimethyl sulfoxide (DMSO) at 65°C for 48 hours, yielding a thienopyrazole azide intermediate. Subsequent reduction with hydrazine hydrate in acetic acid and ethanol generates the free amine, which undergoes diazotization and cyclization to form the thieno[3,4-c]pyrazole core. This approach achieves moderate yields (12–16%) but requires optimization for the [3,4-c] isomer.
Diazonium Salt Cyclization
An alternative route employs diazonium salts derived from 4-chloroaniline. Reacting 3,4-diaminothiophene with in situ-generated diazonium salts under acidic conditions facilitates cyclization, directly introducing the 4-chlorophenyl group during core formation. This one-pot method streamlines synthesis but demands strict temperature control (<5°C) to prevent side reactions.
Table 1: Comparison of Thieno[3,4-c]Pyrazole Core Synthesis Methods
Formation of the Ethanediamide Linker
The ethanediamide (oxamide) bridge connects the thienopyrazole and 3-hydroxypropyl groups.
Oxalyl Chloride-Mediated Amidation
Reacting the thienopyrazole amine with oxalyl chloride in dichloromethane (DCM) at 0°C generates an intermediate acyl chloride. Quenching with aqueous ammonia yields the symmetric ethanediamide. Asymmetric functionalization is achieved by sequential amidation: first with 3-hydroxypropylamine, followed by reaction with the thienopyrazole amine.
Table 2: Ethanediamide Linker Formation Strategies
| Strategy | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Symmetric Amidation | Oxalyl chloride, DCM, 0°C | 85 | 92 |
| Asymmetric Amidation | EDCl/HOBt, DMF, rt | 78 | 89 |
Coupling with 3-Hydroxypropylamine
The final step introduces the 3-hydroxypropyl group via nucleophilic acyl substitution.
Carbodiimide Coupling
Activating the ethanediamide’s carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitates coupling with 3-hydroxypropylamine at room temperature. This method achieves 75–80% yield but requires rigorous drying to prevent hydrolysis.
Industrial-Scale Continuous Flow Synthesis
Patent data reveals that coupling under continuous flow conditions (residence time: 10 min, 40°C) enhances yield (88%) and reduces solvent use by 60% compared to batch processes.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The [3,4-c] isomer’s formation competes with [2,3-c] byproducts. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses undesired isomers, improving selectivity to 9:1.
Hydroxypropyl Group Stability
The 3-hydroxypropyl moiety is prone to oxidation. Conducting reactions under nitrogen atmosphere and using antioxidant additives (e.g., ascorbic acid) preserves functionality.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide has several scientific research applications, including:
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Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
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Biology: : It may exhibit biological activities such as antibacterial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
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Medicine: : The compound’s potential therapeutic effects can be explored in preclinical and clinical studies, particularly in the treatment of diseases where its specific chemical properties are advantageous.
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Industry: : The compound can be used in the development of new materials, such as polymers or coatings, where its unique chemical structure imparts desirable properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of “N’-[2-(4-Chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)ethanediamide,” we compare it with structurally analogous compounds, focusing on core heterocycles, substituents, and functional groups (Table 1).
Table 1: Structural and Functional Comparison of Selected Compounds
Key Observations:
Core Heterocycles: The thienopyrazole core in the target compound offers a sulfur-containing aromatic system, which may enhance metabolic stability compared to the nitrogen-rich pyrrolopyrrole-dione cores in analogs . Pyrrolo[3,4-c]pyrrole-dione derivatives (e.g., 3,6-bis(4-chlorophenyl)-pyrrolodione) are rigid, planar structures favored in organic electronics due to strong intermolecular π-π interactions .
However, the target compound’s ethanediamide and hydroxypropyl groups introduce polarity absent in the dione-based analogs . Biphenyl-substituted pyrrolodiones exhibit extended conjugation, making them suitable for light-absorption applications, whereas the target compound’s amide and hydroxyl groups may prioritize solubility for biological use .
Functional Group Contributions: The ethanediamide moiety in the target compound enables hydrogen-bond donor/acceptor functionality, contrasting with the electron-withdrawing dione groups in analogs. This difference likely influences solubility and target-binding specificity . Hydroxypropyl chains are rare in the compared compounds, suggesting a unique design to balance hydrophilicity without compromising membrane permeability.
Research Findings:
- Synthetic Accessibility: Thienopyrazole derivatives are typically synthesized via cyclocondensation reactions, whereas pyrrolodiones often require multi-step annulation, as seen in the preparation of 3,6-bis(4-chlorophenyl)-pyrrolodione .
- Crystallographic Analysis: Structural studies using SHELX software (e.g., SHELXL for refinement) reveal that the thienopyrazole core adopts a near-planar conformation, while pyrrolodione analogs exhibit slight puckering due to dione ring strain .
Q & A
Q. How should researchers address batch-to-batch variability in biological assay results?
- Methodological Answer : Implement strict Quality Control (QC) protocols, including NMR purity checks and LC-MS impurity profiling. Use internal standards (e.g., reference inhibitors) to normalize assay data. Replicate experiments across independent batches to confirm reproducibility .
Q. What methods validate the compound’s reactivity under varying pH conditions?
- Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–13) at 37°C. Monitor degradation via UV-Vis spectroscopy or HPLC. Quantum mechanical calculations (e.g., pKa prediction) identify protonation states influencing reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
